molecular formula C15H15FN4O B15295360 Zolazepam-d3

Zolazepam-d3

Cat. No.: B15295360
M. Wt: 289.32 g/mol
InChI Key: GDSCFOSHSOWNDL-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zolazepam-d3 is a deuterated form of zolazepam, a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of zolazepam.

Chemical Reactions Analysis

Zolazepam undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of zolazepam.

Comparison with Similar Compounds

Zolazepam is structurally related to other benzodiazepine drugs such as diazepam, lorazepam, and midazolam. zolazepam is unique in its rapid onset of action and its use in combination with tiletamine for veterinary anesthesia . Similar compounds include:

Zolazepam’s combination with tiletamine provides a unique anesthetic profile that is particularly useful in veterinary medicine for the sedation of large and wild animals .

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

289.32 g/mol

IUPAC Name

4-(2-fluorophenyl)-1,3-dimethyl-8-(trideuteriomethyl)-6H-pyrazolo[3,4-e][1,4]diazepin-7-one

InChI

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3

InChI Key

GDSCFOSHSOWNDL-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C

Origin of Product

United States

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